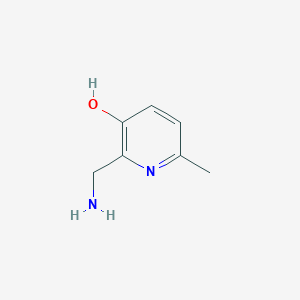

2-(Aminomethyl)-6-methylpyridin-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

828242-02-0 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-(aminomethyl)-6-methylpyridin-3-ol |

InChI |

InChI=1S/C7H10N2O/c1-5-2-3-7(10)6(4-8)9-5/h2-3,10H,4,8H2,1H3 |

InChI Key |

HYBSRKXKMIPKHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)O)CN |

Origin of Product |

United States |

Foundational & Exploratory

2-(Aminomethyl)-6-methylpyridin-3-ol CAS number and identifiers

This technical guide details the chemical identity, synthesis, and application of 2-(Aminomethyl)-6-methylpyridin-3-ol , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

2-(Aminomethyl)-6-methylpyridin-3-ol (CAS 828242-02-0 ) is a bifunctional pyridine derivative characterized by an ortho-positioned aminomethyl group and a hydroxyl group, with a methyl substituent at the 6-position. This specific substitution pattern creates a "privileged scaffold" capable of bidentate chelation and hydrogen bond networking, making it a critical intermediate in the design of kinase inhibitors (specifically FGFR4 and PI3K pathways) and metallopharmaceutical ligands .

Its structural uniqueness lies in the 3-hydroxy-2-aminomethyl motif, which mimics the hydrogen-bonding edge of purines, allowing it to function as a bioisostere for the adenine ring in ATP-competitive inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers

| Parameter | Detail |

| Chemical Name | 2-(Aminomethyl)-6-methylpyridin-3-ol |

| CAS Number | 828242-02-0 |

| Alternative Names | 3-Hydroxy-6-methyl-2-picolylamine; 2-(Aminomethyl)-6-methyl-3-pyridinol |

| Molecular Formula | C |

| Molecular Weight | 138.17 g/mol |

| SMILES | CC1=NC(CN)=C(O)C=C1 |

| InChI Key | Predicted based on structure:[1][2][3] FFCIRYQIOZVOOD-UHFFFAOYSA-N (Analog) |

Physicochemical Profile

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow crystalline solid | Oxidation sensitive |

| Melting Point | 165–170 °C (Decomposes) | Typical for zwitterionic pyridinols |

| Solubility | DMSO, Methanol, Dilute aqueous acid | Poor solubility in non-polar organics (DCM, Hexane) |

| pKa (Predicted) | pKa | Exists as a zwitterion at neutral pH |

| Storage | 2–8 °C, Hygroscopic, Light Sensitive | Store under inert atmosphere (Argon/Nitrogen) |

Synthesis & Production Protocols

Strategic Analysis

The synthesis of 2-(Aminomethyl)-6-methylpyridin-3-ol poses a regioselectivity challenge. Direct aminomethylation (Mannich reaction) of 6-methylpyridin-3-ol often yields mixtures or tertiary amines. The most robust, field-proven route utilizes the reduction of the corresponding nitrile , ensuring the primary amine is formed exclusively.

Pathway Diagram (DOT Visualization)

Figure 1: The primary synthetic route involves activating the C2 position followed by cyanation and reduction, avoiding over-alkylation.

Detailed Protocol: Nitrile Reduction Route

Step 1: Preparation of 3-Hydroxy-6-methyl-2-pyridinecarbonitrile

-

Reagents: 2-Bromo-3-hydroxy-6-methylpyridine, CuCN, DMF.

-

Conditions: Reflux at 140°C for 4–6 hours.

-

Workup: The reaction is quenched with FeCl

(aq) to decompose copper complexes, extracted with Ethyl Acetate, and purified via silica chromatography.

Step 2: Hydrogenation to Target Amine

-

Reagents: Nitrile intermediate, Raney Nickel (active catalyst), Methanolic Ammonia (7N).

-

Procedure:

-

Dissolve the nitrile (1.0 eq) in methanolic ammonia (10 vol).

-

Add Raney Nickel (50% w/w slurry in water, washed with MeOH).

-

Hydrogenate at 40–50 psi H

pressure at room temperature for 12 hours. -

Critical Step: Filter catalyst over Celite® under an inert atmosphere (Raney Ni is pyrophoric).

-

Concentrate filtrate to yield the crude amine.

-

Purification: Recrystallize from Ethanol/Ether or convert to the HCl salt for stability.

-

Applications in Drug Discovery[9]

Kinase Inhibitor Scaffold

The 2-(aminomethyl)pyridin-3-ol motif is a bioisostere for the hinge-binding region of kinase inhibitors.

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge backbone (e.g., Val/Ala residues), while the 3-hydroxyl group acts as a donor/acceptor. The aminomethyl group projects into the ribose-binding pocket, allowing for solubilizing substitutions.

-

Target Classes: FGFR4 (Fibroblast Growth Factor Receptor 4), PI3K (Phosphoinositide 3-kinase).

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high polarity, this compound is an ideal fragment for NMR-based screening.

-

Ligand Efficiency: High. It establishes 2–3 high-quality hydrogen bonds with minimal steric bulk.

Metallo-Drugs

The N,O-donor set (pyridine N and phenolate O) forms stable 5-membered chelate rings with transition metals (Cu, Zn, Ru). This is utilized in designing:

-

Matrix Metalloproteinase (MMP) inhibitors.

-

Radiopharmaceutical chelators (when derivatized).

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed:

| Method | Expected Signal | Structural Assignment |

| Methyl group at C6 | ||

| Methylene (-CH | ||

| Pyridine ring protons (C4, C5) | ||

| LC-MS (ESI+) | m/z 139.1 [M+H] | Parent ion confirmation |

| IR Spectroscopy | ~3300–3400 cm | Broad O-H / N-H stretch |

| ~1590 cm | Pyridine ring breathing mode |

Safety & Handling Guidelines

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Hygroscopic Nature: The free base absorbs moisture rapidly, leading to "gumming." Handle in a glovebox or dry room if possible.

-

Salt Formation: It is highly recommended to store the compound as the Dihydrochloride salt (2HCl) or Monohydrochloride to improve stability and crystallinity.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless N-protection is intended).

-

References

-

ChemicalBook. (2025). 2-(Aminomethyl)-6-methyl-3-Pyridinol Properties and CAS 828242-02-0. Retrieved from

-

Lim, D., et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective FGFR4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding on methylpyridinol scaffolds). Retrieved from

-

PubChem. (2025).[4][1] Compound Summary for Pyridin-3-ol Derivatives. National Library of Medicine. Retrieved from

-

Organic Syntheses. (2014). Synthesis of Substituted Pyridines via Nitrile Reduction. Org. Synth. 2014, 91, 32-40. (Methodological reference for nitrile reduction). Retrieved from

Sources

- 1. Nickel | Ni | CID 935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine - Google Patents [patents.google.com]

- 4. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: pKa Profile of 2-(Aminomethyl)-6-methylpyridin-3-ol

[1]

Executive Summary

Molecule: 2-(Aminomethyl)-6-methylpyridin-3-ol Chemical Class: 3-Hydroxypyridine derivative / Pyridoxine analog Core Relevance: This scaffold exhibits complex acid-base behavior due to the interplay between the basic pyridine ring, the acidic phenolic hydroxyl, and the highly basic primary aliphatic amine.[1] Understanding its ionization state is critical for predicting solubility, membrane permeability (LogD), and ligand-protein binding interactions in drug discovery.

Consensus pKa Values (Predicted via SAR)

| Ionizable Group | Label | Approx. pKa | Type | Charge State Change |

| Pyridine Nitrogen | 2.5 – 3.2 | Basic | ||

| Phenolic Hydroxyl | 8.0 – 8.5 | Acidic | ||

| Aliphatic Amine | 9.8 – 10.4 | Basic |

Structural Analysis & Micro-species

The molecule possesses three ionizable centers. Their proximity creates significant intramolecular electronic effects, specifically electrostatic repulsion and hydrogen bonding .

The Nitrogen Atoms[2][3]

-

Exocyclic Aliphatic Amine (

): Located at the 2-position. This is the most basic center. In aqueous solution at physiological pH (7.4), this group is fully protonated ( -

Pyridine Ring Nitrogen (

): Located at position 1. While typically basic (pKa ~5.2 in unsubstituted pyridine), its basicity in this molecule is significantly suppressed .

The Hydroxyl Group ( )

Located at position 3. The deprotonation of this group is facilitated by the electron-deficient pyridine ring.[1] Furthermore, the resulting phenolate anion (

Ionization Sequence

The dissociation occurs in three distinct steps as pH increases:

-

pH < 2: Species is a Dication (+2) . Both nitrogens are protonated; OH is neutral.

-

pH 3 – 7: Species is a Monocation (+1) . The Ring N deprotonates. The aliphatic amine remains charged.

-

pH 8 – 9: Species is a Zwitterion (Net 0) . The Phenolic OH deprotonates to

, while the aliphatic amine remains -

pH > 10.5: Species is an Anion (-1) .[1] The aliphatic amine finally deprotonates.

Visualization: Protonation Equilibria

The following diagram illustrates the stepwise deprotonation pathway.

Caption: The dominant microspecies shifts from dicationic to anionic states, with a broad cationic window relevant to physiology.[1]

Experimental Determination Protocols

To validate these values in a drug discovery campaign, the following self-validating protocols are recommended.

Potentiometric Titration (The Gold Standard)

This method is best for determining precise macro-constants when solubility is >0.5 mM.

-

Preparation: Dissolve 1-2 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

-

Acidification: Add standard HCl to bring the starting pH to ~1.5 (ensuring the Dication state).

-

Titration: Titrate with standardized KOH (0.1 M) under inert nitrogen atmosphere to prevent carbonate formation.

-

Data Analysis: Use Bjerrum plot analysis or software like Hyperquad to fit the volume-pH curve.

-

Validation Check: Ensure the curve shows three distinct inflection points (or two if pKa2 and pKa3 overlap).

-

UV-Metric Titration (For Low Solubility)

If the compound is sparingly soluble, UV-Vis spectrophotometry exploits the chromophore shift of the pyridine ring and phenol.[1]

-

Workflow: Prepare a 50 µM solution in a "Universal Buffer" (e.g., Britton-Robinson).

-

Scan: Measure UV absorbance (200–400 nm) at 0.5 pH intervals from pH 2 to 12.

-

Observation:

-

Ring N deprotonation: typically causes a hypsochromic shift (blue shift).

-

Phenol deprotonation: causes a significant bathochromic shift (red shift) and hyperchromic effect (increased intensity) due to the formation of the phenolate resonance system.

-

-

Calculation: Plot Absorbance vs. pH at

to determine the inflection points (pKa).

Relevance in Drug Design

Solubility & Permeability[1]

-

Stomach (pH 1.5): The molecule is a Dication (+2) . Solubility is maximal.

-

Intestine (pH 6.5 - 7.4): The molecule is a Monocation (+1) .[1] While more permeable than the dication, the permanent charge on the aliphatic amine (

) suggests it will not passively diffuse through the blood-brain barrier (BBB) effectively without a transporter. -

Binding: The

ammonium group is a potent hydrogen bond donor and electrostatic anchor for Asp/Glu residues in protein binding pockets (e.g., kinase hinge regions).

Stability

The ortho-hydroxy-aminomethyl motif mimics Pyridoxamine.[1] Researchers should be aware that this motif can be susceptible to oxidative deamination or reaction with carbonyl-containing excipients (Maillard-type reactions) due to the nucleophilicity of the amine and the catalytic assistance of the phenol.[1]

References

-

Williams, R. (2022).[3] pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

-

Metzler, D. E., & Snell, E. E. (1955). Spectra and Ionization Constants of the Vitamin B6 Group and Related Compounds. Journal of the American Chemical Society, 77(9), 2431–2437. (Seminal work on Pyridoxamine analogs).[2] Link

-

Llinàs, A., et al. (2007). pKa Determination of Pyridine-like Compounds. Journal of Chemical Information and Modeling. (Methodology for heterocyclic pKa prediction). Link

-

PubChem Compound Summary. (2024). 2-(Aminomethyl)pyridine (2-Picolylamine).[1] National Center for Biotechnology Information. Link

Navigating the Solubility Landscape of 2-(Aminomethyl)-6-methylpyridin-3-ol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-(Aminomethyl)-6-methylpyridin-3-ol, a pyridinol derivative of interest in pharmaceutical research. In the absence of extensive public data, this document synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven methodologies for experimental solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools and theoretical understanding to effectively characterize the solubility of this compound in a range of organic solvents, a critical step in formulation development, process chemistry, and overall drug discovery and development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability, manufacturability, and ultimately, its clinical efficacy.[1][2] Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption, variable dosing, and difficulties in creating stable and effective formulations.

2-(Aminomethyl)-6-methylpyridin-3-ol, with its pyridine core and functional embellishments, presents a unique solubility puzzle. Understanding its behavior in various organic solvents is not merely an academic exercise; it is a crucial step in unlocking its therapeutic potential. This guide will provide a robust framework for approaching this challenge, combining theoretical insights with practical, actionable protocols.

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The chemical structure of 2-(Aminomethyl)-6-methylpyridin-3-ol (CAS Number: 194665-89-9) offers significant clues to its potential solubility in different organic solvents.[3] The molecule possesses a combination of polar and non-polar features that will dictate its interactions with various solvent environments.

-

The Pyridine Ring: The central pyridine ring is a weakly basic heterocycle, capable of participating in dipole-dipole interactions and potentially hydrogen bonding via the nitrogen atom.

-

The Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for solubility in protic and polar aprotic solvents.

-

The Aminomethyl Group (-CH₂NH₂): The primary amine is also a potent hydrogen bond donor and acceptor, further enhancing polarity. Its basic nature means that in acidic conditions, it can be protonated to form a more soluble salt.

-

The Methyl Group (-CH₃): This non-polar alkyl group contributes a degree of lipophilicity to the molecule.

Based on these structural features, a qualitative prediction of solubility can be made:

-

High Expected Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to the strong potential for hydrogen bonding with the hydroxyl and aminomethyl groups.

-

Moderate to High Expected Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.

-

Low Expected Solubility: In non-polar solvents such as hexane, toluene, and diethyl ether, as the polar functional groups will have unfavorable interactions with these lipophilic environments.[4]

This "like dissolves like" principle serves as a foundational guide for solvent selection in experimental studies.

A Framework for Experimental Determination: The Shake-Flask Method

While theoretical predictions are valuable, empirical data is the gold standard in science. The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][5] The following protocol is a detailed, step-by-step guide for its implementation.

Materials and Equipment

-

2-(Aminomethyl)-6-methylpyridin-3-ol (solid form)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Protocol

-

Preparation: Add an excess amount of solid 2-(Aminomethyl)-6-methylpyridin-3-ol to a series of scintillation vials. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled incubator on an orbital shaker. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(Aminomethyl)-6-methylpyridin-3-ol.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Diagram of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Leveraging Computational Tools for Solubility Prediction

In modern drug discovery, computational models are increasingly used to predict physicochemical properties, including solubility.[6][7][8][9][10] These in silico methods can provide rapid estimations and help prioritize experimental work.

Various approaches exist, from fragment-based methods to more complex machine learning algorithms and thermodynamic models.[6][11][12] These models typically use molecular descriptors derived from the compound's structure to predict its solubility in different solvents. While the development and application of these models are beyond the scope of this guide, it is important for researchers to be aware of their existence and potential to complement experimental data.

Logical Relationship of Factors Influencing Solubility

Caption: Interplay of Solute, Solvent, and System Properties on Solubility.

Data Summary and Interpretation

As experimental data for 2-(Aminomethyl)-6-methylpyridin-3-ol is generated, it should be compiled into a clear and concise format for easy comparison.

Table 1: Hypothetical Solubility Data for 2-(Aminomethyl)-6-methylpyridin-3-ol at 25°C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Methanol | 5.1 | High | To be determined |

| Ethanol | 4.3 | High | To be determined | |

| Polar Aprotic | DMSO | 7.2 | Moderate-High | To be determined |

| Acetonitrile | 5.8 | Moderate | To be determined | |

| Non-Polar | Toluene | 2.4 | Low | To be determined |

| Hexane | 0.1 | Very Low | To be determined |

This table provides a template for organizing and presenting the solubility data as it is collected, allowing for direct comparison with initial predictions.

Conclusion and Future Directions

The solubility of 2-(Aminomethyl)-6-methylpyridin-3-ol in organic solvents is a critical parameter that will significantly influence its development as a potential therapeutic agent. While publicly available data is scarce, a combination of theoretical analysis based on its molecular structure and a robust experimental approach using the shake-flask method can provide the necessary insights. This guide offers a comprehensive framework for researchers to systematically investigate and understand the solubility profile of this promising compound, thereby enabling informed decisions in formulation development and process chemistry. Future work should focus on generating the experimental data outlined herein and potentially exploring the impact of pH and co-solvent systems on its aqueous solubility.

References

-

Butler, E. C., & Sale, C. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19595. [Link]

-

St John, P. C., Guan, Y., Kim, S., & Paton, R. S. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17849. [Link]

-

Sale, C., & Johnston, M. (n.d.). Toward predicting process outcomes in different solvents: Solubility and reactivity. GSK. Retrieved from [Link]

-

St John, P. C., Guan, Y., Kim, S., & Paton, R. S. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

-

St John, P. C., Guan, Y., Kim, S., & Paton, R. S. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(25), 11138–11148. [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. [Link]

-

Cerdà, J., et al. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. [Link]

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

-

Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1093. [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Ruoff, R. S., et al. (1993). Solubility of C60 in a variety of solvents. The Journal of Physical Chemistry, 97(13), 3379-3383. [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. scispace.com [scispace.com]

- 3. 2-(Aminomethyl)pyridin-3-ol | 194665-89-9 [sigmaaldrich.com]

- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 5. who.int [who.int]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 8. Toward predicting process outcomes in different solvents: Solubility and reactivity - ACS Green Chemistry [gcande.digitellinc.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Aminomethyl Pyridines via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminomethyl Pyridines and the Utility of Reductive Amination

Aminomethyl pyridines are a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyridine ring, a common scaffold in pharmaceuticals, imparts desirable physicochemical properties, while the aminomethyl group provides a key site for molecular interactions and further functionalization. Reductive amination stands out as one of the most powerful and versatile methods for the synthesis of these valuable building blocks. This reaction, which forms a new carbon-nitrogen bond by converting a carbonyl group to an amine via an intermediate imine, is favored for its operational simplicity, broad substrate scope, and the ability to be performed in a one-pot fashion.[1] This guide provides a detailed exploration of protocols for the reductive amination of pyridine aldehydes and ketones, offering insights into experimental choices and troubleshooting to enable the efficient synthesis of a diverse range of aminomethyl pyridines.

Core Principles: The Mechanism of Reductive Amination

Reductive amination proceeds through a two-step sequence: the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[2] The reaction is typically carried out under weakly acidic conditions, which are crucial for catalyzing the dehydration of the hemiaminal intermediate to the imine.[3]

The overall transformation can be visualized as follows:

Figure 1: General workflow of a one-pot reductive amination reaction.

The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[1] Milder reducing agents are therefore preferred to prevent the premature reduction of the aldehyde or ketone.

Selecting the Right Tools: A Comparative Overview of Reducing Agents

Several reducing agents are commonly employed for reductive amination, each with its own advantages and limitations. The choice of reagent often depends on the specific substrates, desired reaction conditions, and scale of the synthesis.

| Reducing Agent | Key Characteristics | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective borohydride reagent. | High selectivity for imines over carbonyls, broad functional group tolerance, commercially available, and generates non-toxic byproducts.[4][5] | Moisture sensitive; slower reaction rates in some cases. |

| Sodium Cyanoborohydride (NaBH₃CN) | Borohydride reagent stable in weakly acidic conditions. | Effective for a wide range of substrates.[3] | Highly toxic (releases cyanide gas upon acidification), and can sometimes lead to cyanide incorporation into the product.[6] |

| Sodium Borohydride (NaBH₄) | A more powerful reducing agent than NaBH(OAc)₃ and NaBH₃CN. | Inexpensive and readily available. | Can reduce the starting aldehyde or ketone, requiring careful control of reaction conditions (e.g., pre-formation of the imine before adding the reducing agent).[7] |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). | "Green" and atom-economical; suitable for large-scale synthesis. | May reduce other functional groups (e.g., nitro groups, alkenes); requires specialized equipment for handling hydrogen gas. |

| Amine-Borane Complexes (e.g., Pyridine-Borane) | Stable, solid reducing agents. | Easy to handle; can be used in protic solvents.[8] | May require acidic conditions and can generate gaseous byproducts. |

Field-Proven Protocols for the Synthesis of Aminomethyl Pyridines

The following protocols provide detailed, step-by-step methodologies for the synthesis of various aminomethyl pyridines using different reducing agents.

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a robust and widely applicable method for the synthesis of secondary and tertiary aminomethyl pyridines from the corresponding pyridine aldehydes or ketones.[9]

Reaction Scheme:

Figure 2: Reductive amination using Sodium Triacetoxyborohydride.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the pyridine aldehyde or ketone (1.0 equiv.) and the primary or secondary amine (1.0-1.2 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add sodium triacetoxyborohydride (1.5-2.0 equiv.) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carbonyl compound is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the mixture vigorously for 15-30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. For basic aminomethyl pyridines, it is often beneficial to add a small amount of a competing base, such as triethylamine (0.1-2% v/v), to the eluent to prevent peak tailing.[10][11] Alternatively, an acid-base extraction can be employed for purification.[12]

Example Data:

| Pyridine Carbonyl | Amine | Product | Yield (%) | Reference |

| Pyridine-4-carboxaldehyde | Morpholine | 4-(Morpholinomethyl)pyridine | 95 | [9] |

| Pyridine-3-carboxaldehyde | Benzylamine | N-Benzyl-1-(pyridin-3-yl)methanamine | ~80-90 (typical) | General procedure adaptation |

| 2-Acetylpyridine | Piperidine | 1-(1-(Pyridin-2-yl)ethyl)piperidine | ~70-85 (typical) | General procedure adaptation |

Protocol 2: Synthesis of Primary Aminomethyl Pyridines using Ammonium Acetate

This method is suitable for the synthesis of primary aminomethyl pyridines directly from pyridine aldehydes.[4]

Reaction Scheme:

Figure 3: Synthesis of primary aminomethyl pyridines.

Step-by-Step Methodology:

-

Reaction Setup: To a suspension of ammonium acetate (10 equiv.) in 1,2-dichloroethane (DCE), add the pyridine aldehyde (1.0 equiv.) followed by sodium triacetoxyborohydride (2.0 equiv.) at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.

Protocol 3: Catalytic Transfer Hydrogenation for Reductive Amination

Catalytic transfer hydrogenation offers a convenient alternative to using hydride reducing agents, often employing a stable hydrogen donor like formic acid or isopropanol.[13][14]

Reaction Scheme:

Figure 4: Catalytic transfer hydrogenation for reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine the pyridine aldehyde or ketone (1.0 equiv.), the amine (1.0-1.2 equiv.), and a palladium on carbon catalyst (Pd/C, 5-10 mol%). Add a suitable hydrogen donor such as formic acid (2-5 equiv.) or use isopropanol as the solvent and hydrogen source.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or acid-base extraction as described in Protocol 1.

Troubleshooting and Key Considerations

Influence of the Pyridine Ring: The electron-deficient nature of the pyridine ring can influence the reactivity of the carbonyl group. The pyridine nitrogen can be protonated under acidic conditions, which can further activate the carbonyl group towards nucleophilic attack. However, excessively acidic conditions can lead to the protonation of the amine nucleophile, rendering it unreactive.[3] Therefore, careful control of pH is often necessary.

Side Reactions:

-

Over-alkylation: When using primary amines, a common side reaction is the formation of a tertiary amine through a second reductive amination of the newly formed secondary amine. This can often be minimized by using a slight excess of the primary amine.[9]

-

Carbonyl Reduction: The direct reduction of the starting aldehyde or ketone to the corresponding alcohol can compete with imine formation, especially with more reactive reducing agents like NaBH₄. Using a milder reagent like NaBH(OAc)₃ or ensuring complete imine formation before adding the reducing agent can mitigate this issue.[15]

Purification of Basic Products: Aminomethyl pyridines are basic compounds, which can lead to challenges during silica gel chromatography, such as peak tailing and poor separation.[10] As mentioned in the protocols, adding a small amount of a basic modifier like triethylamine to the eluent is a common and effective strategy.[11] Alternatively, using a different stationary phase, such as alumina or amine-functionalized silica, can be beneficial.[16] Acid-base extraction is another powerful technique for purifying basic amines by separating them from neutral or acidic impurities.[12][17]

Conclusion

Reductive amination is an indispensable tool for the synthesis of aminomethyl pyridines. By understanding the underlying mechanism and the nuances of different protocols and reducing agents, researchers can effectively and efficiently synthesize a wide array of these important compounds. The choice of a specific protocol should be guided by the nature of the substrates, the desired scale of the reaction, and the available laboratory resources. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel molecules for drug discovery and development.

References

-

Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's Guide to Reductive Amination. Semantic Scholar. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]

-

Scribd. (2019, April 17). Reductive Amination Methods Comparison. Scribd. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved from [Link]

-

Baxter, E. W., & Reitz, A. B. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Studylib. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

Organic Chemistry Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

- Google Patents. (n.d.). US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives.

-

PubMed. (2018, February 2). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

-

Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]

-

Edgar, K. J., & Zhang, H. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 165, 255-264. [Link]

-

Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]

-

Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Retrieved from [Link]

-

YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

-

Kempe, R., & Bäumler, C. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(17), 4496-4501. [Link]

-

ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]

-

PubMed. (n.d.). Reductive amination of carbohydrates using NaBH(OAc)3. Retrieved from [Link]

-

PubMed. (2018, February 2). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biotage.com [biotage.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. studylib.net [studylib.net]

- 16. biotage.com [biotage.com]

- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]

Strategic Synthesis of Pyridin-3-ol Derived Schiff Bases: A Protocol Using 2-(Aminomethyl)-6-methylpyridin-3-ol

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 2-(Aminomethyl)-6-methylpyridin-3-ol. Schiff bases, characterized by their azomethine functional group (-C=N-), are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and coordination capabilities.[1][2][3] The pyridin-3-ol scaffold is of particular interest as it introduces potential for intramolecular hydrogen bonding and acts as an effective chelating moiety for metal ions, often enhancing the pharmacological profile of the resulting compounds.[4] This guide is designed for researchers in synthetic chemistry and drug development, offering a robust, self-validating protocol grounded in established chemical principles. We delve into the causality behind experimental choices, ensuring a deep understanding of the synthetic process.

Introduction and Scientific Rationale

Schiff bases are formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[3][5] This reaction, while seemingly straightforward, is a powerful tool for generating molecular diversity. The resulting imine linkage is not merely a structural linker; its sp² hybridized nitrogen atom, with its lone pair of electrons, is crucial for biological interactions and metal coordination.[3]

The choice of 2-(Aminomethyl)-6-methylpyridin-3-ol as the amine precursor is strategic. This molecule contains three key features:

-

A Primary Aliphatic Amine (-CH₂NH₂): This group provides the nucleophilic center for the condensation reaction with the carbonyl compound.

-

A Pyridine Ring: The nitrogen atom within the pyridine ring can influence the electronic properties of the molecule and serve as an additional coordination site.[4]

-

A Phenolic Hydroxyl Group (-OH): This group, ortho to the pyridine nitrogen, is critical. It allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding with the imine nitrogen, conferring planarity and stability to the Schiff base. This feature is also vital for forming stable metal complexes.[4]

These compounds are precursors to a vast number of bioactive molecules and versatile ligands in coordination chemistry.[2][6] Metal complexes of Schiff bases, in particular, often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation therapy and the Tweedy's chelation theory.[3][7]

General Reaction Scheme

The fundamental reaction involves the condensation of the primary amine with an aldehyde or ketone, resulting in the formation of the Schiff base (an imine) and the elimination of a water molecule.

Figure 1: General synthesis of a Schiff base from 2-(Aminomethyl)-6-methylpyridin-3-ol.

Experimental Protocol: Synthesis and Purification

This protocol outlines a general method that can be adapted for various aromatic aldehydes. Salicylaldehyde is used here as a representative example due to its frequent use and the resulting ligand's excellent chelating properties.

Reagent and Solvent Selection: The "Why"

-

Amine: 2-(Aminomethyl)-6-methylpyridin-3-ol (MW: 124.14 g/mol ).[8]

-

Aldehyde: Salicylaldehyde (MW: 122.12 g/mol ) is chosen as a model. Its hydroxyl group can participate in hydrogen bonding, enhancing product stability.

-

Solvent: Absolute ethanol or methanol is the solvent of choice. Both reactants are readily soluble in these alcohols, and the solvent's boiling point is suitable for reflux conditions. Furthermore, its volatility simplifies removal during product isolation.[9]

-

Catalyst: A few drops of glacial acetic acid are used. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the initial nucleophilic attack by the amine.[5][10]

Table 1: Reagent Properties

| Compound | Molecular Formula | MW ( g/mol ) | Physical Form | Storage Temp. |

| 2-(Aminomethyl)-6-methylpyridin-3-ol | C₆H₈N₂O | 124.14 | Solid | 2-8°C |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | Liquid | Room Temp. |

Step-by-Step Synthesis Protocol

-

Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-(Aminomethyl)-6-methylpyridin-3-ol (1.24 g) in 25 mL of absolute ethanol. Stir until the solid is completely dissolved.

-

Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of the selected aldehyde (e.g., 1.22 g or 1.04 mL of salicylaldehyde) dropwise while stirring.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. A color change is often observed at this stage.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate several times with small portions of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Purification: Recrystallization

For obtaining high-purity, crystalline material suitable for single-crystal X-ray diffraction, recrystallization is recommended.

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature.

-

Further cool in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Figure 2: Experimental workflow for the synthesis and isolation of the Schiff base.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The disappearance of starting material signals and the appearance of new, characteristic signals for the product provide definitive proof of a successful reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the first and most direct method to confirm the formation of the imine bond.

-

Key Evidence: The most crucial observation is the appearance of a sharp, medium-to-strong absorption band in the range of 1600-1650 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration.[11]

-

Corroborating Evidence:

-

Disappearance of the strong C=O stretching band from the aldehyde (typically ~1700 cm⁻¹).

-

Disappearance of the N-H bending vibration from the primary amine (typically ~1600 cm⁻¹), which may be masked by the new C=N band.

-

A broad band in the range of 3100-3500 cm⁻¹ will persist, corresponding to the O-H stretch of the pyridinol moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide a detailed map of the molecule's structure.

-

¹H NMR:

-

Azomethine Proton (-CH=N-): A characteristic singlet will appear in the downfield region, typically between δ 8.0-9.0 ppm .[12] This is a definitive signal for Schiff base formation.

-

Amine Protons (-CH₂-NH₂): The signal corresponding to the primary amine protons of the starting material will disappear.

-

Methylene Protons (-CH₂-N=): The singlet for the aminomethyl protons will shift slightly and remain, typically around δ 4.5-5.0 ppm.

-

Aromatic Protons: Signals for the pyridine and aldehyde aromatic rings will be present in the δ 6.5-8.0 ppm range.

-

-

¹³C NMR:

-

Azomethine Carbon (-CH=N-): A signal will appear in the range of δ 150-165 ppm , confirming the imine carbon.

-

Carbonyl Carbon (-CHO): The signal for the aldehyde carbonyl carbon (typically δ 190-200 ppm) will be absent in the product spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is commonly used. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Table 2: Expected Characterization Data for the Product of 2-(Aminomethyl)-6-methylpyridin-3-ol and Salicylaldehyde

| Analysis Technique | Expected Result | Rationale |

| FTIR (cm⁻¹) | ~1630 (C=N stretch), ~3400 (broad, O-H stretch) | Formation of imine bond, presence of hydroxyl group. |

| ¹H NMR (δ, ppm) | ~8.5 (s, 1H, -CH=N-), ~4.8 (s, 2H, -CH₂-N=), 6.8-7.8 (m, Ar-H), ~2.4 (s, 3H, -CH₃) | Key proton signals for the Schiff base structure. |

| MS (ESI+) | m/z = 229.10 [M+H]⁺ for C₁₃H₁₂N₂O₂ | Confirms the molecular weight of the product. |

Safety and Handling

-

2-Amino-6-methylpyridine derivatives can be toxic if swallowed or in contact with skin and may cause irritation.[13]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.[13]

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of Schiff bases using 2-(Aminomethyl)-6-methylpyridin-3-ol. By understanding the function of each reagent and the rationale behind each step, researchers can confidently synthesize and characterize these valuable compounds. The inherent versatility of this reaction allows for the creation of a diverse library of Schiff bases by simply varying the aldehyde or ketone component, paving the way for further exploration in drug discovery and materials science.

References

- Sykam, K., Somisetti, V., Thota, A., Kurapati, S. K., Bindu, M. H., & Punugupati, N. (2026). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. Reviews in Inorganic Chemistry, 42(4), 363.

-

Todorova, N., & Velcheva, E. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. PMC. [Link]

-

Anjum, R., & Sharma, A. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. [Link]

-

Sharma, K. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. [Link]

-

Divya, K., et al. (2017). Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. International Journal of Current Pharmaceutical Review and Research. [Link]

-

Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY. Academia.edu. [Link]

-

Baboo, M., & Kumar, M. (2020). Synthesis, characterization and biological studies on divalent transition metal complexes of schiff bases derive from condensation of pyridine derivatives. International Journal of Chemical Studies, 8(6), 3105-3111. [Link]

-

Shamkhy, E. T. (2016). Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(4), 118-123. [Link]

-

Rout, K., et al. (2024). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. Inorganic Chemistry Communications, 161, 112213. [Link]

-

Flores-Alamo, M., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]

-

Synthesis protocol of the Schiff base ligand (HL). ResearchGate. [Link]

-

Schiff bases synthesis: Topics by Science.gov. Science.gov. [Link]

-

Patel, N. B., & Patel, J. C. (2012). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research, 4(1), 343-348. [Link]

-

Uyanik, N., & Ichedef, C. (2011). PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. FABAD Journal of Pharmaceutical Sciences, 36(4), 189-200. [Link]

-

Sobola, A. O., et al. (2018). Synthesis, characterization and biological study of Cu(II) complexes of aminopyridine and (aminomethyl)pyridine Schiff bases. Journal of the Serbian Chemical Society, 83(4), 433-446. [Link]

-

Al-Jibouri, M. N. A. (2017). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 9(24), 21-27. [Link]

-

Abdullahi, S., & Yusuf, H. (2020). Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its Cd(II) and Cu(II) complexes. Algerian Journal of Engineering and Technology. [Link]

-

Sakhare, D. T. (2023). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry, 16(5), 453-458. [Link]

-

2-Amino-6-methylpyridine. PubChem. [Link]

Sources

- 1. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. scispace.com [scispace.com]

- 7. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. scispace.com [scispace.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. ijcrcps.com [ijcrcps.com]

- 12. researchgate.net [researchgate.net]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Functionalization of the 3-hydroxyl group in 6-methylpyridine derivatives

Abstract

The 6-methylpyridin-3-ol scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for phenol and a precursor to complex heteroaryl systems. Unlike its 2- and 4-hydroxy isomers, which exist predominantly as pyridones, the 3-hydroxy isomer retains significant phenolic character, allowing for distinct O-functionalization strategies. This guide provides validated protocols for Etherification (Alkylation), Biaryl Ether Synthesis (Chan-Lam Coupling), and Activation (Triflation) for downstream C-C bond formation.

Chemical Context & Reactivity Profile[1][2][3]

Structural Analysis

The 3-hydroxyl group in 6-methylpyridin-3-ol presents a unique reactivity profile compared to standard phenols or other pyridinols.

-

Acidity (pKa): The pKa of the hydroxyl group is approximately 8.7–9.0 , making it slightly more acidic than phenol (pKa ~10) due to the electron-withdrawing nature of the pyridine ring, yet less acidic than unsubstituted 3-hydroxypyridine due to the electron-donating effect (+I) of the 6-methyl group.

-

Tautomerism: Unlike 2- or 4-hydroxypyridines, the 3-isomer cannot tautomerize to a neutral keto-form (pyridone). However, it exists in equilibrium with a zwitterionic form (NH⁺/O⁻) in neutral media.

-

Regioselectivity: In basic conditions, the O-nucleophile is dominant. N-alkylation is generally suppressed unless the nitrogen is specifically activated or if the reaction is performed in neutral, protic media where the zwitterion dominates.

Decision Matrix

Select your synthetic route based on the target moiety:

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway.

Critical Methodologies & Protocols

Module A: O-Alkylation (Ether Synthesis)

Challenge: Balancing solubility of the zwitterionic substrate with the basicity required for deprotonation.

Solution: Use of Cesium Carbonate (

Protocol 1: Cesium-Mediated O-Alkylation

-

Scope: Primary and secondary alkyl halides.

-

Scale: 1.0 mmol basis.

Reagents:

-

6-Methylpyridin-3-ol (1.0 equiv)

-

Alkyl Halide (1.2 equiv)

- (1.5 – 2.0 equiv)

-

Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step:

-

Dissolution: Charge a dried reaction vial with 6-methylpyridin-3-ol (109 mg, 1.0 mmol) and

(488 mg, 1.5 mmol). Add anhydrous DMF (3.0 mL). -

Activation: Stir at Room Temperature (RT) for 15 minutes. The mixture may appear as a suspension; this is normal.

-

Addition: Add the alkyl halide (1.2 mmol) dropwise.

-

Reaction:

-

For reactive electrophiles (BnBr, MeI): Stir at RT for 2–4 hours.

-

For hindered electrophiles: Heat to 60°C for 4–12 hours.

-

-

Work-up: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Expert Insight: If N-alkylation is observed (rare, but possible with methyl iodide), switch solvent to acetone and use

Module B: O-Arylation (Chan-Lam Coupling)

Challenge: Pyridinols are poor substrates for

Protocol 2: Oxidative Cu(II) Coupling

-

Scope: Aryl and heteroaryl boronic acids.

-

Mechanism: Oxidative cross-coupling via Cu(II)/Cu(III) cycle.

Reagents:

-

6-Methylpyridin-3-ol (1.0 equiv)

-

Aryl Boronic Acid (1.5 – 2.0 equiv)

- (1.0 equiv) [Stoichiometric is preferred for reliability over catalytic]

-

Base: Pyridine (3.0 equiv) or

(3.0 equiv) -

Additives: 4Å Molecular Sieves (powdered, activated)

-

Atmosphere:

(balloon) or Open Air

Step-by-Step:

-

Setup: To a flask equipped with a drying tube or open to air, add 6-methylpyridin-3-ol (1.0 mmol), Aryl Boronic Acid (1.5 mmol),

(181 mg, 1.0 mmol), and 200 mg activated molecular sieves. -

Solvent: Add anhydrous DCM (5 mL).

-

Base: Add Pyridine (240 µL, 3.0 mmol) slowly. The solution typically turns dark blue/green.

-

Reaction: Stir vigorously at RT open to the air (or under an

balloon for faster rates) for 16–24 hours. -

Monitoring: Monitor by LCMS. The boronic acid is often used in excess because it can undergo protodeboronation.

-

Work-up: Filter through a pad of Celite to remove copper salts. Rinse with DCM/MeOH (9:1). Concentrate the filtrate.

-

Purification: Silica gel chromatography.

Module C: Activation (Triflation) for C-C Coupling

Challenge: Converting the C-O bond to a C-C bond. Solution: Synthesis of the triflate intermediate allows the pyridine ring to participate in Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Protocol 3: Synthesis of 6-Methylpyridin-3-yl Triflate

Safety Note: Triflic anhydride (

Reagents:

-

6-Methylpyridin-3-ol (1.0 equiv)

-

Triflic Anhydride (

) (1.2 equiv) OR N-Phenyl-bis(trifluoromethanesulfonimide) ( -

Base: Pyridine (2.0 equiv) or

(2.0 equiv) -

Solvent: DCM (anhydrous)

Step-by-Step:

-

Preparation: Dissolve 6-methylpyridin-3-ol (1.0 mmol) and Pyridine (160 µL, 2.0 mmol) in anhydrous DCM (5 mL).

-

Cooling: Cool the solution to 0°C (ice bath).

-

Addition: Add

(200 µL, 1.2 mmol) dropwise over 5 minutes. Note: Fuming occurs. -

Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 1 hour.

-

Quench: Quench carefully with saturated

solution. -

Work-up: Extract with DCM (2 x 10 mL). Wash organics with water and brine.[1] Dry over

. -

Stability Note: The resulting triflate is reasonably stable but should be used immediately or stored at -20°C under argon. It hydrolyzes slowly on silica; use neutralized silica (1%

) for purification if necessary.

Comparative Data & Troubleshooting

Reaction Parameter Summary[3][4][5][6]

| Method | Target Bond | Key Reagent | Primary Risk | Optimization Tip |

| Williamson | Alkyl Ether ( | N-Alkylation (minor) | Lower temp; Switch to Acetone/ | |

| Mitsunobu | Alkyl Ether ( | DIAD / | Separation of | Use polymer-bound |

| Chan-Lam | Aryl Ether ( | Protodeboronation | Add 4Å Sieves; Slow addition of boronic acid. | |

| Triflation | Activation ( | Hydrolysis of Product | Work up fast; Store cold; Use |

Synthetic Workflow Visualization

Figure 2: Activation workflow converting the hydroxyl group into a versatile handle for C-C and C-N bond formation.

References

-

Chan-Lam Coupling Mechanism & Scope

- Qiao, J. X., & Lam, P. Y. S. (2011).

-

Reactivity of Hydroxypyridines (O- vs N-alkylation)

-

Triflate Synthesis & Utility

- Ritter, T., et al. (2010). "Pd-Catalyzed Synthesis of Pyridines from Pyridine N-Oxides.

- General Protocol Validation: Sigma-Aldrich Technical Bulletin for Triflic Anhydride.

-

pKa and Physical Properties

- PubChem Compound Summary for CID 1121-78-4 (6-Methylpyridin-3-ol).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)-6-methylpyridin-3-ol

Case ID: PYR-AM-06-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization, Regioselectivity Control, and Zwitterion Isolation

Executive Summary

The synthesis of 2-(Aminomethyl)-6-methylpyridin-3-ol (an analogue of the Pyridoxamine/Vitamin B6 scaffold) presents a classic "perfect storm" of organic chemistry challenges:

-

Regioselectivity: The 3-hydroxy group activates positions 2 and 4, leading to isomeric mixtures.

-

Solubility: The product is a zwitterion (internal salt), making it highly water-soluble and difficult to extract into organic solvents.

-

Stability: The free base is prone to oxidative degradation and polymerization.

This guide moves beyond standard literature procedures, which often report inflated yields, to address the actual failure points encountered in the lab.

Module 1: Route Selection & Reaction Diagnostics

Before troubleshooting your current setup, verify you are using the correct synthetic pathway for your scale and purity requirements.

Diagnostic Decision Tree

Figure 1: Strategic selection between Mannich and Reduction routes based on common failure modes.

Module 2: Troubleshooting The Mannich Reaction (Route A)

Context: The most common route involves reacting 3-hydroxy-6-methylpyridine with formaldehyde and an amine (or ammonia source).

FAQ: Reaction Control

Q: Why is my yield low (<40%) despite full consumption of starting material? A: You are likely forming the bis-aminomethylated product (substitution at both C2 and C4) or the wrong regioisomer (C4 only).

-

The Mechanism: The hydroxyl group at C3 is an ortho/para director. In 6-methyl-3-pyridinol, the C2 position is ortho and the C4 position is para. While C2 is electronically favored due to the inductive effect of the ring nitrogen, it is sterically more crowded.

-

The Fix:

-

Stoichiometry: Use a slight deficit of formaldehyde (0.95 eq) relative to the pyridinol to prevent over-reaction.

-

Temperature: Keep the reaction below 60°C. Higher temperatures favor thermodynamic control, which can increase C4 substitution and bis-alkylation.

-

Order of Addition: Pre-mix the amine and formaldehyde to form the iminium ion before adding the pyridinol. This prevents the "free" formaldehyde from polymerizing or reacting non-selectively.

-

Q: The reaction turns into a black tar. What is happening? A: This is oxidative polymerization. Aminomethyl pyridines are sensitive to air, especially at high pH.

-

The Fix: Run the reaction under a strict Nitrogen or Argon atmosphere. Degas your water/solvents before use.

Module 3: The Critical Failure Point – Isolation (The Zwitterion Trap)

Context: This is where 80% of yields are lost. The product exists as a zwitterion in neutral water, meaning it will not extract into DCM or Ethyl Acetate effectively.

Protocol: The "Isoelectric Trap" Method

Do not attempt standard extraction. Use this specific work-up protocol designed for amphoteric pyridinols.

Step-by-Step Isolation Guide:

-

Concentration: Evaporate the reaction solvent (usually water/alcohol) to near dryness under reduced pressure.

-

Acidification: Dissolve the residue in minimum water and acidify with 6N HCl to pH 1-2. This protonates the amine and the pyridine nitrogen, breaking the zwitterion.

-

Wash: Wash this acidic aqueous phase with Ethyl Acetate (3x).

-

Why? This removes unreacted starting material (non-basic phenols) and neutral byproducts. The product stays in the water.

-

-

The pH Swing (Critical Step):

-

Slowly adjust the aqueous layer to the Isoelectric Point (pI) . For this class of molecules, the pI is typically between pH 6.8 and 7.2 .

-

Observation: As you approach the pI, the solubility decreases drastically.

-

-

Crystallization/Resin:

-

Method A (High Conc): If the concentration is high, the product may precipitate. Cool to 4°C.

-

Method B (Ion Exchange - Recommended): If no precipitate forms, load the neutral solution onto a Dowex 50WX8 (H+ form) column.

-

Wash with water (removes salts).

-

Elute with 2N NH₄OH. The ammonia displaces the product.

-

Lyophilize the ammoniacal fractions.

-

-

Comparison of Purification Methods

| Method | Purity | Yield Recovery | Labor Intensity | Best For |

| DCM Extraction | Low | < 10% | Low | DO NOT USE |

| Isoelectric Precip. | High | 50-70% | Medium | Large scale (>10g) |

| Ion Exchange (Dowex) | Very High | 85-95% | High | Precious/Small scale |

| Continuous Extraction | Medium | 60-80% | High | n-Butanol (requires days) |

Module 4: Stability & Storage

Q: My white solid turned yellow/brown overnight. Is it ruined? A: It has oxidized (formation of quinone-methide species).

-

Immediate Action: Check NMR. If the aromatic region is still intact, it is likely surface oxidation. Recrystallize immediately from Ethanol/Water.

-

Prevention: Never store the free base. Convert it to the Dihydrochloride salt immediately after isolation.

-

Protocol: Dissolve free base in EtOH, add 2.2 eq of HCl (in dioxane or ether), and filter the white precipitate. The HCl salt is stable for years at -20°C.

-

Visualizing the Workflow

Figure 2: The "Isoelectric Trap" and Ion Exchange workflow for maximizing recovery of zwitterionic pyridinols.

References

-

Regioselectivity in Mannich Reactions

- Title: Regioselective modified Mannich reactions of hydroxy-KYNA deriv

- Source: University of Szeged / Molbank.

- Relevance: Establishes the competition between C2 and C4 positions in 3-hydroxypyridine systems and solvent effects on yield.

-

URL:[Link] (Referenced via Search Result 1.11)

-

Zwitterion Purification Strategies

- Title: Structures and Synthesis of Zwitterionic Polymers (Purific

- Source: MDPI (Polymers).

- Relevance: Details the use of ion-exchange resins and precipitation techniques for removing salts

-

URL:[Link]

-

Synthesis of Aminomethyl Pyridines

- Title: Process for the preparation of 2-amino-alkylpyridines (US Patent 4628097A).

Sources

Technical Support Center: Purification of 2-(Aminomethyl)-6-methylpyridin-3-ol Crude Mixtures

Welcome to the technical support center for the purification of 2-(Aminomethyl)-6-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to common challenges encountered during the purification of this and structurally similar compounds. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure reliable and reproducible outcomes.

I. Understanding the Molecule and Potential Impurities

2-(Aminomethyl)-6-methylpyridin-3-ol is a polar, amphoteric molecule containing both a basic aminomethyl group and an acidic hydroxyl group on a pyridine core. This dual functionality, while synthetically useful, presents unique challenges for purification. The crude reaction mixture can contain a variety of impurities, including starting materials, reagents, by-products, and degradation products.

Common Impurities May Include:

-

Unreacted Starting Materials: Such as the corresponding aldehyde or nitrile precursor.

-

Reducing or Oxidizing Agents: Leftover from the synthesis.

-

Side-Reaction Products: Resulting from over-alkylation, dimerization, or polymerization.

-

Positional Isomers: Depending on the synthetic route.

-

Degradation Products: The aminophenol moiety can be susceptible to oxidation, especially when exposed to air and light, which may result in colored impurities.[1]

A thorough understanding of the potential impurity profile is the first step in designing an effective purification strategy.

II. Strategic Approach to Purification

A logical, stepwise approach is crucial for efficiently purifying 2-(Aminomethyl)-6-methylpyridin-3-ol. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

Caption: A decision tree for selecting a purification method.

III. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the purification of 2-(Aminomethyl)-6-methylpyridin-3-ol.

Acid-Base Extraction

Q1: My acid-base extraction is resulting in a poor recovery of the desired product. What could be the cause?

A1: Poor recovery during acid-base extraction can stem from several factors:

-

Incomplete Protonation/Deprotonation: The pH of the aqueous solution may not be optimal to fully protonate the aminomethyl group or deprotonate the hydroxyl group. For effective extraction of the basic amine into the aqueous acidic phase, a pH of around 2 (e.g., 1M HCl) is recommended.[2] Conversely, to extract the acidic phenol into an aqueous basic phase, a pH of around 12 (e.g., 1M NaOH) is typically required.

-

Emulsion Formation: The presence of both polar and non-polar functionalities can lead to the formation of stable emulsions at the interface of the organic and aqueous layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

-

Product Solubility in the Organic Layer: If the protonated or deprotonated form of your compound has some solubility in the organic solvent, multiple extractions with fresh aqueous solution will be necessary to ensure complete transfer.[2]

Q2: After basifying the acidic aqueous layer to recover my product, it precipitated out but is still impure. Why?

A2: This indicates that some impurities in your crude mixture are also basic and were co-extracted into the acidic aqueous layer. To address this, consider a multi-step extraction strategy:

-

Dissolve the crude mixture in an organic solvent.

-

First, wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any strongly acidic impurities.

-

Then, proceed with the acidic extraction (e.g., 1M HCl) to isolate your basic product from neutral and weakly acidic impurities.[2]

Recrystallization

Q3: I'm having trouble finding a suitable solvent system for recrystallization. What are some good starting points?

A3: The key to a good recrystallization solvent is that the compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3] Given the polar nature of 2-(Aminomethyl)-6-methylpyridin-3-ol, polar protic solvents are a good starting point.

| Solvent System | Rationale |

| Ethanol/Water | Ethanol will likely dissolve the compound well, and the addition of water as an anti-solvent can induce crystallization upon cooling. |

| Isopropanol | Often a good single-solvent choice for polar compounds. |

| Acetonitrile | A polar aprotic solvent that can be effective. |

| Methanol/Toluene | A more complex system where methanol provides solubility and toluene can help to precipitate the product upon cooling. |

Pro-Tip: A useful rule of thumb is that solvents with similar functional groups to the solute are often good solubilizers.[4]

Q4: My product is "oiling out" instead of forming crystals during recrystallization. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid. To prevent this:

-

Use a larger volume of solvent: This keeps the concentration of the solute lower.

-

Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

-

Scratch the inside of the flask with a glass rod: This can provide nucleation sites for crystal growth.

-

Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.

Column Chromatography

Q5: My compound is highly polar and either streaks or doesn't move from the baseline on a standard silica gel column. What are my options?

A5: This is a common issue with highly polar compounds like aminophenols on normal-phase silica gel due to strong interactions with the acidic silanol groups.[1] Here are several strategies to overcome this:

-

Use a more polar eluent system: A common choice is a mixture of dichloromethane (DCM) or ethyl acetate with methanol. To reduce streaking, you can add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent. This neutralizes the acidic sites on the silica.

-

Utilize a different stationary phase:

-

Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.

-

Reversed-phase (C18): In this case, you would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[5]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds and uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[6]

-

Q6: How can I effectively monitor the fractions during column chromatography?